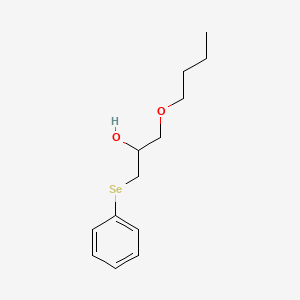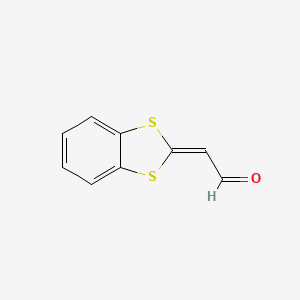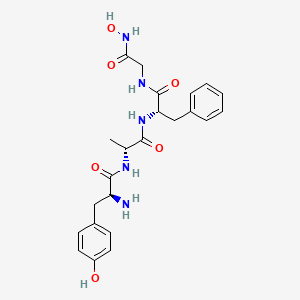
Benzene, dodecyldimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, dodecyldimethyl- is an organic compound belonging to the class of aromatic hydrocarbons. It is characterized by a benzene ring substituted with a dodecyl (C12H25) group and two methyl (CH3) groups. This compound is commonly used in various industrial applications due to its surfactant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzene, dodecyldimethyl- typically involves the alkylation of benzene with dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the dodecyl group is introduced to the benzene ring.
Industrial Production Methods: Industrial production of benzene, dodecyldimethyl- follows a similar route but on a larger scale. The process involves the continuous feeding of benzene and dodecyl chloride into a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.
Types of Reactions:
Oxidation: Benzene, dodecyldimethyl- can undergo oxidation reactions, leading to the formation of dodecyldimethylbenzoic acid.
Reduction: Reduction reactions can convert the compound into dodecyldimethylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogen carriers like FeBr3 or AlCl3 for halogenation reactions.
Major Products:
Oxidation: Dodecyldimethylbenzoic acid.
Reduction: Dodecyldimethylcyclohexane.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzene, dodecyldimethyl- finds applications in several fields:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins due to its ability to mimic lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of benzene, dodecyldimethyl- primarily involves its surfactant properties. The compound reduces the surface tension between different phases, facilitating the mixing of hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification and dispersion.
Comparación Con Compuestos Similares
Benzene, dodecyl-: Similar structure but lacks the two methyl groups.
Benzene, hexadecyl-: Contains a longer alkyl chain (C16H33) instead of the dodecyl group.
Benzene, octyldimethyl-: Contains a shorter alkyl chain (C8H17) compared to dodecyldimethyl-.
Uniqueness: Benzene, dodecyldimethyl- is unique due to its specific combination of a dodecyl group and two methyl groups, which confer distinct surfactant properties. This makes it particularly effective in applications requiring the reduction of surface tension and the stabilization of emulsions.
Propiedades
Número CAS |
66697-27-6 |
|---|---|
Fórmula molecular |
C20H34 |
Peso molecular |
274.5 g/mol |
Nombre IUPAC |
1-dodecyl-2,3-dimethylbenzene |
InChI |
InChI=1S/C20H34/c1-4-5-6-7-8-9-10-11-12-13-16-20-17-14-15-18(2)19(20)3/h14-15,17H,4-13,16H2,1-3H3 |
Clave InChI |
GAWUIKLWUQFZON-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=CC(=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


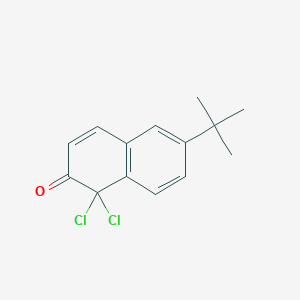
![2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14409910.png)
![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)
![5-Chloro-1-[(4-chlorophenoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14409919.png)
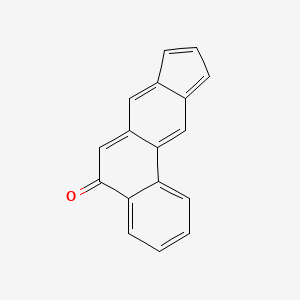
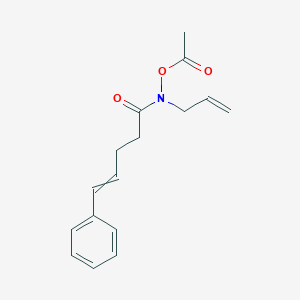
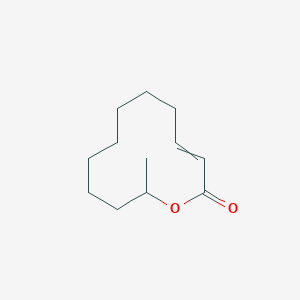
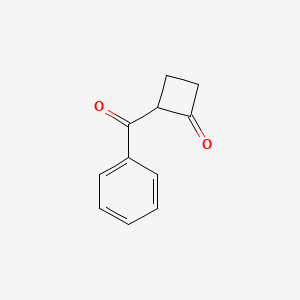
silane](/img/structure/B14409949.png)
